molecular formula C19H21NO2 B5440237 1-[(2-methoxyphenyl)acetyl]-6-methyl-1,2,3,4-tetrahydroquinoline

1-[(2-methoxyphenyl)acetyl]-6-methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B5440237
M. Wt: 295.4 g/mol
InChI Key: VXTPQWOPSULFTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-methoxyphenyl)acetyl]-6-methyl-1,2,3,4-tetrahydroquinoline, also known as MATQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MATQ is a tetrahydroquinoline derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-[(2-methoxyphenyl)acetyl]-6-methyl-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been proposed that 1-[(2-methoxyphenyl)acetyl]-6-methyl-1,2,3,4-tetrahydroquinoline exerts its pharmacological activities through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 1-[(2-methoxyphenyl)acetyl]-6-methyl-1,2,3,4-tetrahydroquinoline has also been shown to inhibit the activity of various enzymes, including COX-2 and iNOS.
Biochemical and Physiological Effects:
1-[(2-methoxyphenyl)acetyl]-6-methyl-1,2,3,4-tetrahydroquinoline has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress and inflammation, and the protection against neurodegenerative diseases. 1-[(2-methoxyphenyl)acetyl]-6-methyl-1,2,3,4-tetrahydroquinoline has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and oxidative stress.

Advantages and Limitations for Lab Experiments

1-[(2-methoxyphenyl)acetyl]-6-methyl-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments, including its low toxicity, its ability to cross the blood-brain barrier, and its broad spectrum of pharmacological activities. However, one of the limitations of 1-[(2-methoxyphenyl)acetyl]-6-methyl-1,2,3,4-tetrahydroquinoline is its poor solubility in water, which can limit its use in certain experiments.

Future Directions

1-[(2-methoxyphenyl)acetyl]-6-methyl-1,2,3,4-tetrahydroquinoline has significant potential for the development of new therapeutic agents for various diseases. Some of the future directions for 1-[(2-methoxyphenyl)acetyl]-6-methyl-1,2,3,4-tetrahydroquinoline research include the identification of its molecular targets, the optimization of its pharmacological properties, and the development of new formulations to improve its solubility and bioavailability. Additionally, further studies are needed to investigate the safety and efficacy of 1-[(2-methoxyphenyl)acetyl]-6-methyl-1,2,3,4-tetrahydroquinoline in vivo and to explore its potential for combination therapy with other drugs.
In conclusion, 1-[(2-methoxyphenyl)acetyl]-6-methyl-1,2,3,4-tetrahydroquinoline is a promising chemical compound that has shown significant potential for the development of new therapeutic agents. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-[(2-methoxyphenyl)acetyl]-6-methyl-1,2,3,4-tetrahydroquinoline have been discussed in this paper. Further research is needed to fully understand the pharmacological properties of 1-[(2-methoxyphenyl)acetyl]-6-methyl-1,2,3,4-tetrahydroquinoline and its potential for the treatment of various diseases.

Synthesis Methods

1-[(2-methoxyphenyl)acetyl]-6-methyl-1,2,3,4-tetrahydroquinoline has been synthesized using various methods, including the Pictet-Spengler reaction, the Friedlander synthesis, and the Hantzsch synthesis. The Pictet-Spengler reaction involves the condensation of a tryptamine with an aldehyde or ketone to form a tetrahydro-β-carboline intermediate, which is then cyclized to form the tetrahydroquinoline ring. The Friedlander synthesis involves the reaction of an aryl ketone with an amine to form a Schiff base, which is then cyclized to form the tetrahydroquinoline ring. The Hantzsch synthesis involves the reaction of an aldehyde or ketone with an amine and a β-dicarbonyl compound to form the tetrahydroquinoline ring.

Scientific Research Applications

1-[(2-methoxyphenyl)acetyl]-6-methyl-1,2,3,4-tetrahydroquinoline has been found to exhibit various pharmacological activities, including antioxidant, anti-inflammatory, antitumor, and neuroprotective activities. 1-[(2-methoxyphenyl)acetyl]-6-methyl-1,2,3,4-tetrahydroquinoline has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-[(2-methoxyphenyl)acetyl]-6-methyl-1,2,3,4-tetrahydroquinoline has also been shown to protect against neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases, by reducing oxidative stress and inflammation.

properties

IUPAC Name

2-(2-methoxyphenyl)-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-14-9-10-17-15(12-14)7-5-11-20(17)19(21)13-16-6-3-4-8-18(16)22-2/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTPQWOPSULFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.